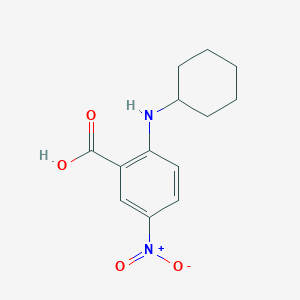![molecular formula C16H16N2O3 B229240 N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide](/img/structure/B229240.png)
N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide is not fully understood. However, it has been proposed that the compound works by inhibiting the growth of cancer cells through the induction of apoptosis. It has also been suggested that the compound may work by inhibiting the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
N-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to exhibit anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide in lab experiments is its potential as an anti-cancer agent. It has been shown to exhibit significant anti-cancer activity against various cancer cell lines, making it a promising candidate for further development as a cancer treatment. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Direcciones Futuras
There are several future directions for the study of N-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide. One of the major directions is the further development of this compound as an anti-cancer agent. Studies are needed to determine the optimal dosage and administration of this compound for the treatment of various types of cancer. Another direction is the study of the potential applications of this compound in other fields, such as anti-inflammatory and antioxidant therapy. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.
Métodos De Síntesis
The synthesis of N-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide involves the reaction of 2-phenoxypropanoic acid hydrazide with cyclohexane-1,3-dione in the presence of glacial acetic acid and ethanol. The resulting compound is then treated with benzaldehyde in the presence of sodium hydroxide to obtain the final product.
Aplicaciones Científicas De Investigación
N-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide has been studied extensively for its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. It has been found to exhibit significant anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
Fórmula molecular |
C16H16N2O3 |
|---|---|
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
N//'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide |
InChI |
InChI=1S/C16H16N2O3/c1-12(21-14-8-3-2-4-9-14)16(20)18-17-11-13-7-5-6-10-15(13)19/h2-12,17H,1H3,(H,18,20)/b13-11- |
Clave InChI |
MNIINPYWWJOHGC-QBFSEMIESA-N |
SMILES isomérico |
CC(C(=O)NN/C=C\1/C=CC=CC1=O)OC2=CC=CC=C2 |
SMILES |
CC(C(=O)NNC=C1C=CC=CC1=O)OC2=CC=CC=C2 |
SMILES canónico |
CC(C(=O)NNC=C1C=CC=CC1=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)










![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)
